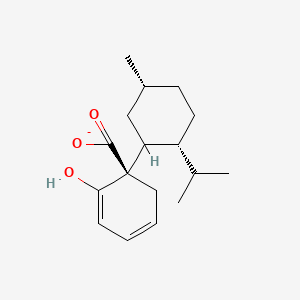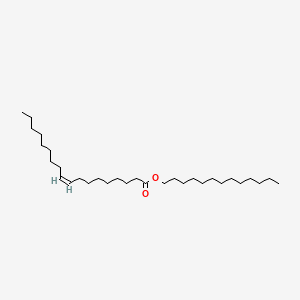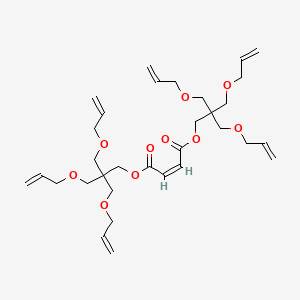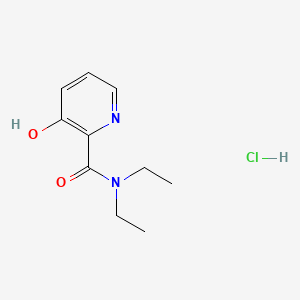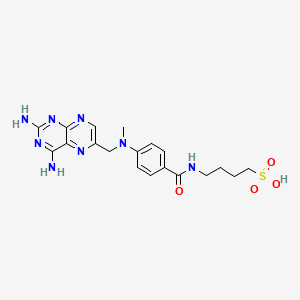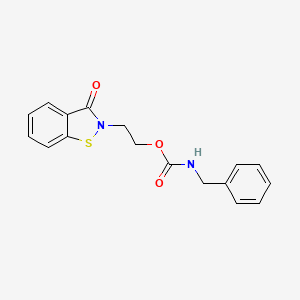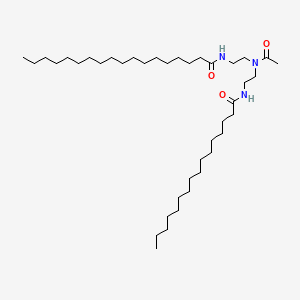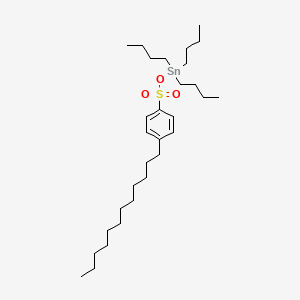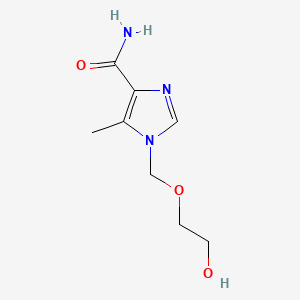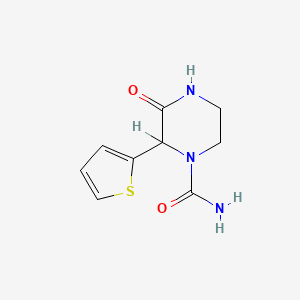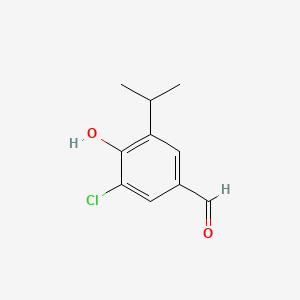
N'-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride is a chemical compound with a complex structure that includes a chloro-substituted phenyl ring, a cyano group, and a dimethylformamidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride typically involves multiple steps. One common method includes the reaction of 4-chloro-2-cyanophenylamine with dimethylformamide dimethyl acetal under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The chloro group can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding carboxylic acid, while reduction could produce an amine derivative.
Wissenschaftliche Forschungsanwendungen
N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2-cyanophenylboronic acid
- 2-[(4-Chloro-2-cyanophenyl)(methyl)amino]acetic acid
Comparison
Compared to similar compounds, N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride is unique due to its specific structural features and reactivity. Its dimethylformamidine moiety provides distinct chemical properties that can be leveraged in various applications, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
42755-45-3 |
|---|---|
Molekularformel |
C10H11Cl2N3 |
Molekulargewicht |
244.12 g/mol |
IUPAC-Name |
N'-(4-chloro-2-cyanophenyl)-N,N-dimethylmethanimidamide;hydrochloride |
InChI |
InChI=1S/C10H10ClN3.ClH/c1-14(2)7-13-10-4-3-9(11)5-8(10)6-12;/h3-5,7H,1-2H3;1H |
InChI-Schlüssel |
CKJLGFCSDJDFOF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=NC1=C(C=C(C=C1)Cl)C#N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


